molecular formula C22H36N2O2 B5601551 (1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol

(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol

Cat. No. B5601551
M. Wt: 360.5 g/mol
InChI Key: XJTHVVZTRCRNDQ-SFTDATJTSA-N
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Description

This compound belongs to a class of chemicals that includes cyclohexanol derivatives and piperazine, often associated with pharmacological activities. The structural complexity suggests potential for diverse chemical reactions and interactions, influenced by its functional groups and stereochemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, starting from basic cyclohexanone or similar cyclohexanol derivatives and involving reactions such as Ugi reactions, condensation, and modifications of functional groups to introduce piperazine and other substituents (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of cyclohexanol derivatives is often characterized by X-ray diffraction, revealing details like chair conformations of the cyclohexane ring and the spatial arrangement of substituents which significantly affect the molecule's reactivity and interaction with biological targets (Kutulya et al., 2008).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including oxidation, substitution, and ring modifications, influenced by the presence of functional groups like hydroxy, methyl, and piperazine. These reactions can alter the compound's chemical and pharmacological properties (Gein et al., 2005).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by methods such as crystallography and solubility testing, providing insights into the compound's application potential.

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability, and degradation pathways, are essential for developing applications. Studies on related compounds have shown varied reactivity patterns that depend on the specific functional groups present and the overall molecular conformation (Jiang et al., 2007).

Scientific Research Applications

Synthesis and Characterization

Compounds containing piperazine and cyclohexanone units are frequently synthesized for their potential biological activities. For instance, piperazine derivatives have been synthesized and characterized structurally and pharmacologically for their activity as melanocortin 4 receptor (MC4R) agonists, highlighting the role of specific structural modifications in enhancing receptor selectivity and affinity (Mutulis et al., 2004).

Biological Activities

The study of novel antidepressants such as Lu AA21004, which is metabolized into various active forms, showcases the importance of understanding the metabolic pathways of compounds with piperazine and cyclohexanone structures. This is crucial for the development of effective therapeutic agents with predictable pharmacokinetic profiles (Hvenegaard et al., 2012).

Molecular Modeling and Drug Design

The synthesis and structural analysis of piperazine analogues offer insights into the design of small-molecule ligands for specific receptors. This is critical in drug discovery, where the conformation and stereochemistry of molecules can significantly impact their biological activity (Mutulis et al., 2004).

Catalysis and Synthetic Applications

Compounds with cyclohexanone units have been explored for their catalytic properties in hydrocarbon oxidation. This highlights the potential of such structures in catalysis, offering a pathway to more efficient and selective synthetic processes (Hazra et al., 2019).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of cyclohexanone derivatives for antimicrobial and antifungal activities indicate the potential of these compounds in addressing resistant strains of bacteria and fungi, an area of significant concern in public health (Roshan, 2018).

properties

IUPAC Name

(1S,2S)-2-[4-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]piperazin-1-yl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-22(2,26)12-11-18-7-9-19(10-8-18)17-23-13-15-24(16-14-23)20-5-3-4-6-21(20)25/h7-10,20-21,25-26H,3-6,11-17H2,1-2H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTHVVZTRCRNDQ-SFTDATJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=CC=C(C=C1)CN2CCN(CC2)[C@H]3CCCC[C@@H]3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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